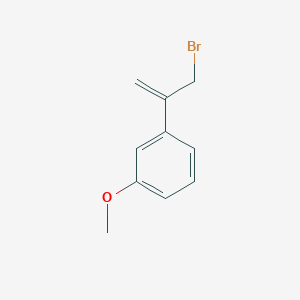

1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene

描述

属性

CAS 编号 |

61364-70-3 |

|---|---|

分子式 |

C10H11BrO |

分子量 |

227.10 g/mol |

IUPAC 名称 |

1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene |

InChI |

InChI=1S/C10H11BrO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6H,1,7H2,2H3 |

InChI 键 |

QEYNYDFAJHNECS-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)C(=C)CBr |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net For 1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene, the key disconnections involve the carbon-carbon double bond and the carbon-bromine bond.

A primary disconnection strategy targets the C-C double bond, suggesting an olefination reaction. This leads to two key synthons: a carbonyl compound (3-methoxyacetophenone) and a brominated phosphonium ylide or phosphonate carbanion. This approach is advantageous as it directly constructs the desired alkene functionality.

Another viable retrosynthetic pathway involves disconnecting the C-Br bond. This suggests a precursor molecule such as 1-isopropenyl-3-methoxybenzene, which can then undergo an allylic bromination reaction. This strategy separates the formation of the carbon skeleton from the halogenation step.

A functional group interconversion (FGI) could also be considered, where the bromo group is envisioned as arising from a hydroxyl group. This would lead to the corresponding allylic alcohol, which could be synthesized and then converted to the target bromide.

| Disconnection | Precursor 1 | Precursor 2 | Reaction Type |

| C=C Bond | 3-Methoxyacetophenone | Bromomethyl)triphenylphosphonium bromide | Wittig Reaction |

| C=C Bond | 3-Methoxyacetophenone | Diethyl (bromomethyl)phosphonate | Horner-Wadsworth-Emmons |

| C-Br Bond | 1-Isopropenyl-3-methoxybenzene | N-Bromosuccinimide (NBS) | Allylic Bromination |

| C-Br (via FGI) | 2-(3-Methoxyphenyl)prop-2-en-1-ol | Phosphorus tribromide | Substitution |

Approaches Involving Olefination Reactions with Suitable Carbonyl Precursors

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and represent a direct approach to the synthesis of this compound. mdpi.com

Wittig and Horner-Wadsworth-Emmons Variants

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org For the synthesis of the target compound, 3-methoxyacetophenone would serve as the ketone precursor. The corresponding ylide would be generated from (bromomethyl)triphenylphosphonium bromide. A strong base, such as n-butyllithium, is typically used to deprotonate the phosphonium salt to form the reactive ylide. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgnrochemistry.comorgsyn.orgyoutube.comorganic-chemistry.org This reaction often provides better yields and easier purification, as the phosphate byproduct is water-soluble. orgsyn.orgorganic-chemistry.org In this case, 3-methoxyacetophenone would react with the carbanion generated from diethyl (bromomethyl)phosphonate in the presence of a base like sodium hydride. The HWE reaction typically favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.com

| Reaction | Carbonyl Precursor | Phosphorus Reagent | Base | Key Features |

| Wittig | 3-Methoxyacetophenone | (Bromomethyl)triphenylphosphonium bromide | n-Butyllithium | Forms C=C bond directly |

| HWE | 3-Methoxyacetophenone | Diethyl (bromomethyl)phosphonate | Sodium hydride | More nucleophilic reagent, water-soluble byproduct |

Knoevenagel Condensation Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. chem-station.comtaylorandfrancis.comwikipedia.orgorganic-chemistry.orgresearchgate.net While typically used for the synthesis of α,β-unsaturated systems with electron-withdrawing groups, modifications could potentially be adapted. For instance, a reaction between 3-methoxyacetophenone and a highly activated methylene compound containing a bromine atom or a precursor to a bromo group could be envisioned, although this is a less direct and less common approach for this specific target molecule compared to the Wittig and HWE reactions.

Direct Bromination Strategies on Related Styrene (B11656) or Propene Derivatives

This approach involves the synthesis of a styrene or propene derivative followed by the introduction of the bromine atom at the allylic position.

Allylic and Benzylic Bromination Protocols

Allylic and benzylic brominations are radical substitution reactions that selectively introduce a bromine atom at the carbon adjacent to a double bond or an aromatic ring. chadsprep.comyoutube.commasterorganicchemistry.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as addition to the double bond. mdpi.comorganic-chemistry.orgwikipedia.orglibretexts.orgchemistrysteps.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and initiated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). wikipedia.org

For the synthesis of this compound, the precursor would be 1-isopropenyl-3-methoxybenzene. The reaction with NBS would selectively brominate the methyl group at the allylic position.

| Precursor | Reagent | Initiator | Solvent | Product |

| 1-Isopropenyl-3-methoxybenzene | N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon tetrachloride | This compound |

Stereoselective Bromination of Unsaturated Systems

While the allylic bromination with NBS is a radical process and generally not stereoselective at a prochiral center, the stereochemistry of the double bond in the precursor is maintained. In the case of 1-isopropenyl-3-methoxybenzene, there is no E/Z isomerism to consider. Recent advances have explored stereoselective bromofunctionalization of alkenes using N-bromoamide reagents in the presence of chiral catalysts, although these are more commonly applied to the addition of bromine across the double bond rather than allylic substitution. rsc.org For the specific target molecule, achieving stereoselectivity in the bromination step is not a primary concern due to the nature of the allylic position.

Transition Metal-Catalyzed Routes to Aryl Vinyl Bromides

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-halogen bonds. Palladium and copper complexes, in particular, have been extensively developed for the synthesis of aryl and vinyl halides, providing routes with high efficiency and functional group tolerance.

Palladium-catalyzed reactions represent a premier method for converting aryl and vinyl triflates into the corresponding bromides. Triflates, readily prepared from phenols or ketones, serve as versatile pseudo-halide substrates. The Buchwald group has developed a robust methodology for this transformation, which utilizes a palladium catalyst in conjunction with sterically hindered dialkylbiaryl phosphine (B1218219) ligands. organic-chemistry.orgnih.gov This approach is effective for a wide range of electron-rich and electron-poor aryl triflates, as well as heteroaryl and vinyl triflates. organic-chemistry.orgnih.gov

The reaction typically involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a specialized ligand like t-Bu-BrettPhos. A key development in this methodology was the identification of simple additives that significantly improve reaction efficiency and simplify conditions. For instance, the use of potassium fluoride (KF) as an additive was found to be crucial, eliminating the need for more complex reagents like triisobutylaluminum (iBu₃Al) and phase-transfer catalysts that were required in earlier iterations of the method. organic-chemistry.orglookchem.com The optimized conditions often involve heating the substrate with a bromide source (e.g., KBr) in a solvent like 1,4-dioxane. organic-chemistry.org This method demonstrates broad functional group compatibility, tolerating ketones, esters, and free N-H groups. organic-chemistry.org

Vinyl triflates are also excellent substrates for this conversion. For example, a vinyl triflate derived from the steroid estrone can be converted to the corresponding vinyl bromide in high yield, demonstrating the applicability of this method to complex molecular scaffolds. nih.gov The versatility of this palladium-catalyzed approach makes it a powerful tool for accessing compounds with the structural motifs present in this compound.

Table 1: Examples of Palladium-Catalyzed Bromination of Aryl and Vinyl Triflates

| Substrate | Catalyst/Ligand | Bromide Source | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxycarbonylphenyl Triflate | Pd₂(dba)₃ / t-BuXPhos | KBr | 2-Butanone, iBu₃Al | Toluene | 100 | 95 | nih.gov |

| Estrone-derived Vinyl Triflate | Pd₂(dba)₃ / t-BuXPhos | KBr | 2-Butanone, iBu₃Al | Toluene | 100 | 92 | nih.gov |

| 4-tert-Butylphenyl Triflate | Pd₂(dba)₃ / t-Bu-BrettPhos | LiBr | KF | 1,4-Dioxane | 130 | 92 | organic-chemistry.org |

This table is interactive and can be sorted by column.

Copper-mediated and -catalyzed reactions provide an alternative and often complementary approach to palladium-based systems for forming C-Br bonds. While classic Ullmann-type reactions required harsh conditions, modern methods using specific ligands have expanded the scope of copper catalysis to milder conditions. acs.orgnih.gov

One relevant copper-catalyzed method is the halide-exchange reaction, where vinyl iodides can be converted to the corresponding vinyl bromides. This transformation can be achieved using catalytic amounts of copper iodide (CuI) with a ligand such as trans-N,N′-dimethylcyclohexane-1,2-diamine, in the presence of a bromide source like tetramethylammonium bromide. organic-chemistry.org This method is notable for proceeding with full retention of the double bond geometry. organic-chemistry.org

Copper catalysis is also employed in the bromination of C-H bonds. Although often focused on C(sp³)–H bonds, these methods highlight the ability of copper to mediate C-Br bond formation through radical pathways. nih.govacs.org For instance, a Cu(II)/phenanthroline catalyst system can achieve selective C–H bromination, where a C-centered radical is generated and subsequently brominated by a copper-coordinated bromine. nih.govacs.org Another approach involves the copper-mediated radiobromination of aryl boronic esters, demonstrating the formation of an aryl-bromide bond from a boronic ester precursor under the action of a copper catalyst. nih.gov While not a direct synthesis of a vinyl bromide from an unsaturated precursor, these methods underscore the capability of copper systems to facilitate the crucial C-Br bond-forming step.

More directly, copper(II) bromide (CuBr₂) has been used as a reagent for the α-bromination of ketones, which, in the case of enol acetate (B1210297) precursors, can lead to the formation of α,β-unsaturated ketones via an in-situ elimination of an α-bromo intermediate. durham.ac.ukresearchgate.net This showcases CuBr₂ as a reagent for introducing bromine onto an unsaturated system, which could be adapted for the synthesis of vinyl bromides under specific conditions.

Hunsdiecker-Type Reactions for Carbon-Bromine Bond Formation

The Hunsdiecker reaction, and its modern variations, is a classical method for the synthesis of organic halides via the decarboxylation of carboxylic acids. wikipedia.orgalfa-chemistry.com The original reaction involves the treatment of a silver salt of a carboxylic acid with elemental bromine. nih.govwikipedia.org The reaction is believed to proceed through a radical mechanism, where an intermediate acyl hypobromite undergoes homolytic cleavage and subsequent decarboxylation to form an alkyl or vinyl radical, which then combines with a bromine radical. wikipedia.orgalfa-chemistry.com

This method has been successfully applied to α,β-unsaturated carboxylic acids to produce the corresponding vinyl halides, although yields can sometimes be low due to competing polymerization of the unsaturated system. wikipedia.orglscollege.ac.in To address this, several modifications have been developed. A significant improvement involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a catalyst. wikipedia.org Catalysts such as lithium acetate or triethylamine have been shown to be effective in promoting the halodecarboxylation of cinnamic acids to form β-bromostyrenes. researchgate.net Microwave irradiation has also been employed to accelerate the reaction and improve yields, particularly for the synthesis of (E)-β-arylvinyl halides. wikipedia.orglscollege.ac.in

These modified Hunsdiecker-type reactions offer a direct route from readily available unsaturated acids to vinyl bromides. For a precursor like 3-(3-methoxyphenyl)prop-2-enoic acid, this methodology could potentially be applied to synthesize the corresponding vinyl bromide.

Table 2: Catalysts and Conditions for Hunsdiecker-Type Reactions of α,β-Unsaturated Acids

| Carboxylic Acid | Halogen Source | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methoxycinnamic Acid | NBS | Lithium Acetate | Acetonitrile (B52724)/Water | Microwave (1-2 min) | 4-Methoxy-β-bromostyrene | 98 | wikipedia.orgresearchgate.net |

| Cinnamic Acid | NBS | Triethylamine | Acetonitrile/Water | RT, 1-5 min | β-Bromostyrene | 95 | researchgate.net |

This table is interactive and can be sorted by column.

One-Pot and Cascade Reactions in the Synthesis of this compound

Several one-pot procedures are applicable to the synthesis of aryl vinyl bromides. One elegant approach combines ruthenium-catalyzed olefin cross-metathesis with a subsequent bromination step. acs.orgacs.org In this two-step, one-pot synthesis, an alkene is first reacted with a vinyl boronate ester in the presence of a Grubbs catalyst. After the metathesis is complete, bromine is added to the same reaction vessel, which converts the newly formed vinyl boronate into a vinyl bromide. acs.orgacs.org This method allows for the construction of functionalized vinyl bromides from simple olefin starting materials.

Another example is the highly stereoselective one-pot synthesis of (E)-β-aryl vinyl bromides from styrenes. organic-chemistry.orgorganic-chemistry.org This process involves a ruthenium-catalyzed silylative coupling followed by a halodesilylation mediated by NBS. organic-chemistry.orgorganic-chemistry.org The sequence effectively transforms a C-H bond at the vinyl position of a styrene into a C-Br bond in a single operation.

Cascade reactions, where the formation of one bond sets up the spontaneous formation of the next, have also been designed to incorporate vinyl halides. For example, a palladium-catalyzed cascade involving a Kumada cross-coupling followed by a heteroannulation has been used to construct benzo[b]furans from ortho-bromophenols, alkynes, and vinyl bromides in a single pot. 20.210.105 While the vinyl bromide is a reactant here, such processes illustrate the synthetic utility and potential for designing complex cascades that could lead to target structures like this compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of any target molecule. For the methodologies described, several factors can be tuned to enhance performance.

In the palladium-catalyzed bromination of triflates , the choice of ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., t-Bu-BrettPhos) are often superior as they promote the crucial reductive elimination step. organic-chemistry.org The optimization of additives has also proven transformative. The switch from stoichiometric organoaluminum reagents to catalytic potassium fluoride (KF) not only improved yields but also simplified the reaction setup and workup. organic-chemistry.orglookchem.com Temperature and solvent are also key variables; polar aprotic solvents like 1,4-dioxane at elevated temperatures (e.g., 130 °C) have been found to be optimal for many substrates. organic-chemistry.org

For Hunsdiecker-type reactions on unsaturated acids, optimization has focused on moving away from stoichiometric silver salts. The use of catalytic lithium acetate or triethylamine with NBS as the halogen source significantly improves efficiency. researchgate.net The solvent can also play a critical role, with mixtures like acetonitrile-water proving effective. researchgate.net Furthermore, the application of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while simultaneously increasing yields, representing a significant process optimization. wikipedia.org

In copper-mediated reactions , the choice of ligand (e.g., amino acids like L-proline, or diamines) is crucial for enabling catalysis under milder conditions compared to traditional Ullmann reactions. acs.orgnih.gov The base, solvent, and temperature must be carefully selected to balance reactivity and prevent side reactions. The development of these ligand-accelerated systems has been a key optimization that has broadened the applicability of copper catalysis in modern organic synthesis. acs.org

Despite a comprehensive search for scientific literature and chemical databases, no specific experimental spectroscopic or chromatographic data for the compound "this compound" could be located. As a result, the detailed article requested by the user, which was to be strictly based on such data, cannot be generated.

The search for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), FTIR, and Electron Ionization Mass Spectrometry (EI-MS) data, as well as synthetic procedures that would typically include characterization data, did not yield any results for this specific chemical structure. The information found pertained to related isomers or analogues, which are not within the scope of the requested article.

Therefore, it is not possible to provide an accurate and scientifically sound article that adheres to the user's detailed outline and strict content requirements without the foundational experimental data.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound. For 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene, ESI-MS would be expected to generate protonated molecules, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units for any bromine-containing ion, providing a clear signature for the presence of a single bromine atom in the molecule.

Expected ESI-MS Data for this compound:

Molecular Formula: C₁₀H₁₁BrO

Monoisotopic Mass: 226.0044 u

The [M+H]⁺ ion would appear as a doublet at m/z 227.0122 (for ⁷⁹Br) and 229.0101 (for ⁸¹Br).

The [M+Na]⁺ ion would be observed as a doublet at m/z 249.0041 (for ⁷⁹Br) and 251.0020 (for ⁸¹Br).

Tandem mass spectrometry (MS/MS) experiments on the isolated isotopic peaks of the molecular ion could provide valuable structural information through collision-induced dissociation. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve the loss of the bromine atom, the methoxy (B1213986) group, or cleavage of the propenyl side chain. The fragmentation of brominated organic compounds in ESI-MS can be a valuable tool for structural elucidation. rsc.orgresearchgate.net The presence of the bromine isotope pattern in fragment ions can help in deducing the fragmentation pathways. nih.gov

Interactive Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Abundance |

| [M+H]⁺ | 227.0122 | 229.0101 | ~1:1 |

| [M+Na]⁺ | 249.0041 | 251.0020 | ~1:1 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This is a critical step in the confirmation of a new compound's structure. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁BrO.

By comparing the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass, the elemental composition can be confidently assigned. This technique is particularly powerful when combined with the isotopic pattern information from ESI-MS.

Interactive Table 2: Theoretical and Hypothetical HRMS Data for the [M+H]⁺ Ion of this compound

| Elemental Composition | Isotope | Theoretical Mass (u) | Hypothetical Measured Mass (u) | Mass Difference (ppm) |

| C₁₀H₁₂⁷⁹BrO | ⁷⁹Br | 227.0122 | 227.0125 | 1.32 |

| C₁₀H₁₂⁸¹BrO | ⁸¹Br | 229.0101 | 229.0104 | 1.31 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

This technique would unambiguously confirm the connectivity of the atoms, the geometry of the double bond, and the relative orientation of the methoxybenzene ring and the bromopropenyl side chain. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or stacking interactions, which govern the solid-state properties of the compound. While no specific crystallographic data for this compound is publicly available, the general methodology would be applicable. mdpi.com

Chromatographic Methods for Purity Determination and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any isomers or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer detector would provide mass spectra of the eluting peaks, allowing for their identification.

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak (M⁺) with the characteristic bromine isotope pattern. Common fragmentation patterns for similar aromatic and allylic compounds include benzylic cleavage to form a tropylium (B1234903) ion (m/z 91) or related resonance-stabilized cations, as well as the loss of the bromine atom. youtube.com Alpha-cleavage next to the bromine atom is also a common fragmentation pathway for alkyl halides. youtube.com GC-MS is particularly useful for separating and identifying constitutional isomers, such as the 2-methoxy and 4-methoxy positional isomers of the target compound, which would likely exhibit different retention times. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. tandfonline.comnih.govresearchgate.net For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

The compound would be detected by a UV detector, likely at a wavelength corresponding to the absorbance maximum of the methoxybenzene chromophore. The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. HPLC is also highly effective for the separation of isomers that may be difficult to resolve by other techniques.

Interactive Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 270 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 5.8 min |

For the isolation and purification of this compound from a reaction mixture, preparative chromatography is employed. This can be either preparative HPLC or flash column chromatography.

Preparative HPLC: This technique utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger quantities of material. nih.govdiva-portal.orgrsc.orgdiva-portal.org It offers high resolution and is particularly useful for separating closely related isomers or impurities. Fractions are collected as they elute from the column, and those containing the pure desired compound are combined.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase (typically silica (B1680970) gel). It is a common and efficient method for the routine purification of organic compounds in a research setting. A solvent system would be chosen based on preliminary analysis by thin-layer chromatography (TLC) to achieve good separation of the target compound from impurities.

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions of the Vinyl Bromide Moiety

The palladium-catalyzed cross-coupling of vinyl halides is a cornerstone of modern organic synthesis. For a compound such as 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene, these reactions provide a powerful means to introduce new carbon-based substituents at the site of the bromine atom, leading to a diverse array of functionalized products. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com In the case of vinyl bromides like this compound, this reaction can be used to introduce various aryl or vinyl groups.

The catalytic cycle begins with the oxidative addition of the vinyl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org

Detailed research on structurally similar compounds, such as the coupling of 1-bromo-2-phenylpropene with arylboronic acids, has demonstrated the feasibility of this transformation. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF | 80 | 88 |

Heck Coupling for Olefinic Functionalization

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. u-szeged.huanalis.com.my This reaction would allow for the extension of the carbon chain at the vinyl bromide position of this compound. The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the final product and regenerate the catalyst. analis.com.my

| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 78 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile (B52724) | 80 | 85 |

| 3 | 1-Octene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 72 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction would enable the introduction of an alkyne moiety onto the vinyl bromide of this compound, leading to the formation of enynes. The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl bromide, while the copper co-catalyst activates the terminal alkyne.

| Entry | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Dioxane | 60 | 85 |

| 3 | 1-Hexyne | Pd₂(dba)₃ / Xantphos / CuI | Cs₂CO₃ | DMF | 80 | 82 |

Negishi and Stille Couplings for Carbon-Carbon Bond Formation

The Negishi coupling utilizes an organozinc reagent as the coupling partner with a halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. For a substrate like this compound, a Negishi coupling would involve its reaction with an organozinc reagent, such as phenylzinc chloride, in the presence of a palladium catalyst.

The Stille coupling, on the other hand, employs an organotin reagent. organic-chemistry.orgresearchgate.net While effective, the toxicity of organotin compounds is a significant drawback. The reaction of a vinyl bromide with an organostannane, like tributyl(vinyl)stannane, would proceed in the presence of a palladium catalyst to form a new carbon-carbon bond.

| Entry | Reaction Type | Organometallic Reagent | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 | 80 |

| 2 | Negishi | (2-Thienyl)zinc bromide | Pd(dppf)Cl₂ | Dioxane | 70 | 75 |

| 3 | Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 88 |

| 4 | Stille | Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | DMF | 100 | 85 |

Exploring Catalyst Systems and Ligand Effects

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the choice of the catalyst system, which includes the metal center and the coordinating ligands. Palladium is the most common metal used for these reactions involving vinyl bromides.

Catalyst Systems:

Palladium(0) sources: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], and palladium(II) sources like palladium(II) acetate (B1210297) [Pd(OAc)₂] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] that are reduced in situ to Pd(0) are commonly employed. researchgate.net

Ligand Effects: The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand. More electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tolyl)₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), have been shown to improve catalytic activity, especially for less reactive bromides. nih.gov These bulky ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and can form very stable complexes with palladium, often leading to higher catalytic activity and stability compared to phosphine ligands.

Nucleophilic Substitution Reactions Involving the Bromine Atom

While transition metal-catalyzed reactions are the most common transformations for vinyl bromides, nucleophilic substitution reactions are also possible, although they proceed through different mechanisms than those for alkyl halides. The sp²-hybridized carbon of the vinyl bromide is less susceptible to direct Sₙ2 attack due to steric hindrance and the increased strength of the C-Br bond. However, under certain conditions, nucleophilic substitution can occur.

Vinyl halides are generally unreactive towards Sₙ1 and Sₙ2 reactions. The Sₙ2 pathway is hindered due to the incoming nucleophile being repelled by the electron-rich π-system of the double bond. The Sₙ1 pathway is unfavorable because the resulting vinylic cation is highly unstable. organic-chemistry.org

However, nucleophilic substitution on vinyl halides can proceed through an addition-elimination mechanism, particularly if the double bond is activated by an electron-withdrawing group. In the case of this compound, the phenyl ring provides some electronic effects, but it is not a strongly activating group.

Another possibility is the Sₙ2' reaction, where the nucleophile attacks the allylic carbon, leading to a rearrangement of the double bond. Given the structure of this compound, this pathway would involve attack at the CH₂Br group. However, the question specifies reactions involving the bromine atom of the vinyl bromide moiety.

A study on a similar system, 1-bromo-2-phenylpropene, showed that under palladium catalysis, a cine-substitution can occur where a nucleophile, such as an amine, adds to the double bond followed by elimination, effectively moving the position of the substituent. organic-chemistry.org Direct nucleophilic substitution at the vinylic carbon is less common but can be achieved with strong nucleophiles under forcing conditions.

| Entry | Nucleophile | Conditions | Product Type | Note |

|---|---|---|---|---|

| 1 | Sodium methoxide | High temperature, polar aprotic solvent (e.g., DMF) | Vinyl ether | Generally low yields for non-activated vinyl bromides. |

| 2 | Sodium azide | DMF, 100 °C | Vinyl azide | Can be a challenging reaction. nih.gov |

| 3 | Pyrrolidine (Pd-catalyzed) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C | Enamine (via cine-substitution) | The nucleophile adds to the β-carbon, followed by elimination. organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The reactivity of the benzene (B151609) ring in This compound towards electrophilic aromatic substitution (EAS) is primarily governed by the cumulative electronic effects of the methoxy (B1213986) group and the 3-bromoprop-1-en-2-yl substituent.

Regioselectivity and Directing Effects of the Methoxy Group

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. studymind.co.ukfiveable.memakingmolecules.com This is due to its ability to donate electron density to the benzene ring through resonance (+R effect), which stabilizes the positive charge in the arenium ion intermediate formed during the reaction. nih.govmsu.edu The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, increasing the nucleophilicity of the carbons at the ortho and para positions. libretexts.org

| Position | Percentage of Product |

|---|---|

| ortho-Nitroanisole | ~30-40% |

| meta-Nitroanisole | ~0-2% |

| para-Nitroanisole | ~60-70% |

Influence of the Bromopropenyl Substituent on Aromatic Reactivity

The 3-bromoprop-1-en-2-yl group, located at the meta position relative to the methoxy group, also influences the ring's reactivity. The vinyl group (-CH=CH₂) itself is generally considered weakly activating or deactivating, depending on the reaction. Hammett constants for the vinyl group (σ_meta ≈ +0.08, σ_para ≈ -0.08) suggest it is weakly electron-withdrawing inductively (-I effect) and weakly electron-donating through resonance (+R effect). oup.com

In the case of the 1-(3-Bromoprop-1-en-2-yl) substituent, the presence of the electronegative bromine atom on the allylic methyl group (-CH₂Br) enhances the electron-withdrawing inductive nature of the entire substituent. This will likely have a deactivating effect on the benzene ring, making it less nucleophilic than anisole (B1667542) but still more reactive than benzene itself, due to the overriding influence of the powerful methoxy activator.

The directing effects of the two substituents are additive. The strong ortho, para-directing methoxy group will direct incoming electrophiles to positions 2, 4, and 6. The deactivating bromopropenyl group at position 1 will slightly reduce the electron density at its adjacent ortho positions (2 and 6). Therefore, electrophilic attack is most likely to occur at the para position (C4) relative to the methoxy group, which is sterically accessible and electronically enriched. A smaller amount of substitution would be expected at the C2 and C6 positions.

Reactions Involving the Alkenyl Double Bond

The exocyclic double bond in This compound is a site for various addition and cycloaddition reactions, characteristic of substituted alkenes.

Hydrogenation and Reduction Pathways

The reduction of the alkenyl double bond can be achieved through several methods, although the presence of the allylic bromide introduces potential for side reactions.

Catalytic Hydrogenation : Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) would be expected to reduce the double bond to a single bond. However, these conditions are also known to cause hydrogenolysis of allylic C-Br bonds. Thus, the reaction could potentially yield a mixture of 1-(3-bromopropyl)-3-methoxybenzene and 1-propyl-3-methoxybenzene .

Diimide Reduction : A milder and more chemoselective method for reducing the double bond without affecting the allylic bromide is the use of diimide (N₂H₂). tandfonline.com Diimide, often generated in situ from potassium azodicarboxylate or hydrazine (B178648) and an oxidant, is known to reduce non-polar double and triple bonds selectively, typically leaving more sensitive functional groups intact.

Addition Reactions (e.g., Hydrohalogenation, Hydration, Epoxidation)

The double bond readily undergoes electrophilic addition reactions.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond is expected to follow Markovnikov's rule. wikipedia.org Protonation of the terminal CH₂ carbon would generate a tertiary carbocation stabilized by the adjacent aromatic ring. Subsequent attack by the halide ion would yield the corresponding 1-(2-bromo-2-halopropyl)-3-methoxybenzene . In the presence of radical initiators like peroxides, the addition of HBr would proceed via an anti-Markovnikov mechanism, yielding 1-(2-bromo-1-bromomethyl-ethyl)-3-methoxybenzene . wikipedia.org

Hydration : The addition of water can also be achieved with predictable regioselectivity.

Markovnikov Hydration: Acid-catalyzed hydration (e.g., using H₂SO₄/H₂O) would proceed via the more stable tertiary carbocation, leading to the formation of 1-(3-bromo-2-hydroxypropyl)-3-methoxybenzene . acs.org

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. Reaction with a borane (B79455) source (e.g., BH₃-THF) followed by oxidation (H₂O₂, NaOH) would yield 2-(3-methoxyphenyl)-3-bromopropan-1-ol . nih.govnsf.gov

Epoxidation : The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction is a concerted syn-addition of an oxygen atom across the double bond, which would produce 2-(bromomethyl)-2-(3-methoxyphenyl)oxirane . youtube.com

Cycloaddition Reactions

The alkenyl group can participate as a 2π component in various cycloaddition reactions.

Diels-Alder Reaction : As a substituted styrene, the compound can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. nih.govresearchgate.net The reactivity would be influenced by the electronic nature of the substituent. With electron-deficient dienes, the reaction may proceed via an inverse-electron-demand Diels-Alder pathway. acs.org

1,3-Dipolar Cycloadditions : The double bond can also serve as a dipolarophile in reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org For example, reaction with a nitrile oxide (R-C≡N⁺-O⁻) would lead to the formation of a substituted isoxazoline (B3343090) ring. The regioselectivity of such cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. numberanalytics.com

| Reaction Type | Reagent(s) | Predicted Major Product |

|---|---|---|

| Hydrogenation (chemoselective) | Diimide (N₂H₂) | 1-(3-bromopropyl)-3-methoxybenzene |

| Hydrohalogenation (Markovnikov) | HBr | 1-(2,3-dibromopropyl)-3-methoxybenzene |

| Hydration (Markovnikov) | H₃O⁺ | 1-(3-bromo-2-hydroxypropyl)-3-methoxybenzene |

| Hydration (anti-Markovnikov) | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(3-methoxyphenyl)-3-bromopropan-1-ol |

| Epoxidation | m-CPBA | 2-(bromomethyl)-2-(3-methoxyphenyl)oxirane |

| [4+2] Cycloaddition | 1,3-Butadiene | 4-(bromomethyl)-4-(3-methoxyphenyl)cyclohexene |

Transformations of the Methoxy Group (e.g., Demethylation to Phenols)

The methoxy group in this compound is a key functional group that can undergo various transformations, most notably demethylation to yield the corresponding phenol (B47542). This conversion is a common strategy in organic synthesis to unmask a hydroxyl group, which can then be used for further functionalization. The reactivity of the methoxy group is influenced by the electronic nature of the benzene ring and the presence of other substituents.

Common Demethylation Methods Applicable to this compound:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of ethers. The reaction typically proceeds via the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. Given its high reactivity, the reaction is often carried out at low temperatures to avoid unwanted side reactions.

Hydrobromic Acid (HBr): Concentrated hydrobromic acid can effectively cleave aryl methyl ethers, usually at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group.

Thiolates: Nucleophilic reagents such as sodium or potassium thiolates (e.g., sodium ethanethiolate) in a polar aprotic solvent like DMF can be used for demethylation. This method is particularly useful for substrates that are sensitive to acidic conditions.

The following table summarizes the expected outcomes of these demethylation reactions on this compound.

| Reagent | Conditions | Expected Product |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to rt | 3-(3-Bromoprop-1-en-2-yl)phenol |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3-(3-Bromoprop-1-en-2-yl)phenol |

| Sodium Ethanethiolate | DMF, reflux | 3-(3-Bromoprop-1-en-2-yl)phenol |

Radical Reactions and Polymerization Studies

The vinyl group in this compound makes it a potential monomer for radical polymerization. The presence of the aromatic ring suggests that it could behave similarly to styrene derivatives in such reactions. Radical polymerization is a chain reaction that involves three main steps: initiation, propagation, and termination.

Initiation: The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to generate free radicals.

Propagation: The initiator radical adds to the double bond of the monomer, creating a new radical species. This new radical can then add to another monomer molecule, propagating the polymer chain. The stability of the resulting radical intermediate plays a crucial role in the polymerization process. In the case of this compound, the radical formed would be a benzylic radical, which is stabilized by resonance with the aromatic ring.

Termination: The growing polymer chains can be terminated by combination or disproportionation of two radical chains.

The methoxy group, being an electron-donating group, can influence the reactivity of the monomer and the properties of the resulting polymer. Electron-donating groups on the aromatic ring of styrene-like monomers are known to affect the rate of polymerization and the stereochemistry of the polymer chain.

Hypothetical Polymerization of this compound:

| Initiator | Monomer | Expected Polymer |

| AIBN or BPO | This compound | Poly(this compound) |

Detailed Mechanistic Elucidation of Key Transformations

The chemical transformations of this compound are governed by the interplay of its functional groups: the bromoallyl moiety, the methoxy group, and the aromatic ring. Understanding the mechanisms of these reactions is crucial for predicting product outcomes and optimizing reaction conditions.

Mechanism of Nucleophilic Substitution at the Allylic Position:

The bromine atom is situated at an allylic position, making it susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 or Sₙ2' mechanism.

Sₙ2 Mechanism: A direct backside attack by a nucleophile on the carbon atom bearing the bromine atom, leading to inversion of configuration if the carbon were chiral.

Sₙ2' Mechanism: Nucleophilic attack at the γ-carbon (the double bond), with concomitant rearrangement of the double bond and expulsion of the bromide ion.

The preferred pathway would depend on the nature of the nucleophile, the solvent, and steric factors.

Mechanism of Methoxy Group Demethylation:

As discussed in section 4.5, the demethylation of the methoxy group can proceed through different mechanisms depending on the reagent used.

With BBr₃ (Lewis Acid):

Coordination of the Lewis acidic boron atom to the lone pair of the ether oxygen.

This coordination weakens the C(methyl)-O bond and makes the methyl group more electrophilic.

A bromide ion, acting as a nucleophile, attacks the methyl group in an Sₙ2 fashion, displacing the phenoxy-boron species.

Subsequent hydrolysis of the boron-oxygen bond yields the final phenol.

With HBr (Brønsted Acid):

Protonation of the ether oxygen by the strong acid HBr.

The protonated ether is now a better leaving group.

The bromide ion attacks the methyl group via an Sₙ2 reaction, cleaving the C(methyl)-O bond to give the phenol and methyl bromide.

Mechanism of Radical Polymerization:

The radical polymerization of the vinyl group would follow the established three-step mechanism:

Initiation: Homolytic cleavage of an initiator (e.g., AIBN) to generate primary radicals.

Propagation: The initiator radical adds to the less substituted carbon of the vinyl group of the monomer, forming a more stable benzylic radical. This radical then adds to another monomer molecule in a head-to-tail fashion, regenerating the benzylic radical at the new chain end.

Termination: The reaction ceases when two growing radical chains combine (radical combination) or when one radical abstracts a hydrogen atom from another (disproportionation).

The regioselectivity of the propagation step is dictated by the formation of the more stable benzylic radical intermediate.

Applications of 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene As a Versatile Synthetic Intermediate

Building Block for the Synthesis of Complex Aromatic and Heterocyclic Systems

There is no specific information available in the search results detailing the use of 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene as a building block for the synthesis of complex aromatic and heterocyclic systems.

Precursor for Tailored Monomers in Polymer Science

Information regarding the application of this compound as a precursor for the synthesis of tailored monomers for polymer science is not available in the provided search results.

Utility in the Development of Pharmaceutical Scaffolds and Agrochemistry Intermediates (Focus on Chemical Synthesis)

There is no information within the search results that describes the utility of this compound in the chemical synthesis of pharmaceutical scaffolds or as an intermediate in agrochemistry.

Generation of Novel Reagents and Catalysts Through Derivatization

The derivatization of this compound to generate novel reagents and catalysts is not documented in the available search results.

Theoretical and Computational Chemistry Studies on 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions:

No molecular dynamics simulations have been reported for this compound. Such studies are essential for understanding its conformational flexibility, solvent effects, and how it interacts with other molecules over time.

Structure-Reactivity and Structure-Selectivity Correlations Through Computational Models:

There are no established computational models, such as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, that correlate the structure of this molecule with its chemical reactivity or selectivity.

In Silico Design of Novel Transformations and Catalytic Systems:

The design of new chemical reactions or catalytic systems based on the computational analysis of 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene has not been explored in the available literature.

Green Chemistry Principles and Sustainable Synthesis Approaches for 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene and Its Derivatives

Development of Eco-Friendly Solvents and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of allylic bromides, a class of compounds to which 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene belongs, have often relied on hazardous solvents like carbon tetrachloride (CCl4) for reactions such as the Wohl-Ziegler bromination. researchgate.netthieme-connect.com However, due to its toxicity and ozone-depleting properties, the use of CCl4 has been largely phased out. researchgate.net

Research into greener alternatives has identified several more benign options. For allylic bromination using N-Bromosuccinimide (NBS), solvents like cyclohexane (B81311) and acetonitrile (B52724) have proven to be effective replacements for CCl4. reddit.com Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, have also been investigated as recyclable reaction media for benzylic brominations, demonstrating high yields and the potential for reuse. thieme-connect.com Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. researchgate.netthieme-connect.com For instance, the allylic bromination of certain substrates with NBS can be carried out effectively under solvent-free conditions, often with thermal or photochemical initiation. researchgate.netthieme-connect.com

The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. hrpub.org While less common for allylic brominations, aqueous systems are being explored for various organic transformations, offering potential for easier product separation and catalyst recycling. hrpub.org

| Solvent | Advantages | Disadvantages | Potential Applicability to this compound Synthesis |

|---|---|---|---|

| Carbon Tetrachloride (CCl4) | Historically effective for Wohl-Ziegler bromination | Toxic, ozone-depleting, largely banned researchgate.net | Not a sustainable option |

| Cyclohexane | Safer alternative to CCl4, good solubility for nonpolar reactants reddit.com | Volatile organic compound (VOC) | High |

| Acetonitrile | Effective polar aprotic solvent for NBS brominations reddit.com | Toxic, VOC | High |

| Ionic Liquids (e.g., [bmim]PF6) | Recyclable, low volatility thieme-connect.com | Can be expensive, potential toxicity concerns | Moderate, depending on substrate solubility and catalyst compatibility |

| Solvent-Free | Eliminates solvent waste, high atom economy researchgate.netthieme-connect.com | May require higher temperatures, potential for side reactions | High, particularly with thermal or photochemical initiation |

| Water | Non-toxic, non-flammable, readily available hrpub.org | Poor solubility for many organic substrates and reagents | Low for traditional NBS bromination, but potential for novel aqueous catalytic systems |

Catalyst Design for Enhanced Efficiency, Reusability, and Recyclability

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. In the context of synthesizing this compound and its derivatives, which can be envisioned through cross-coupling reactions, the design of recyclable catalysts is of significant interest.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer straightforward separation and recycling. For instance, palladium supported on various materials (e.g., carbon, silica) has been explored for cross-coupling reactions. nsf.gov While Pd/C can be effective, leaching of the metal into the solution can limit its recyclability. nsf.gov More advanced solid-supported catalysts, such as silica-encapsulated palladium complexes (e.g., SiliaCat® Pd-DPP), have shown high efficiency and excellent recyclability in reactions like direct arylation polymerization, a process involving C-H activation that shares principles with cross-coupling reactions. nsf.govnih.gov

Recyclable copper catalyst systems are also gaining attention for C-N and other bond-forming cross-coupling reactions. researchgate.net These catalysts can be supported on various materials and have the potential for commercial exploitation due to their cost-effectiveness and reduced environmental impact. researchgate.net The development of catalysts that can be easily recovered and reused multiple times without significant loss of activity is a key strategy for sustainable chemical production. mdpi.comnih.gov

| Catalyst Type | Example | Key Features | Potential Application |

|---|---|---|---|

| Silica-Supported Palladium | SiliaCat® Pd-DPP | Highly efficient, recyclable up to 3-5 times with minimal loss of activity nsf.govnih.gov | Suzuki, Heck, or other cross-coupling reactions to form the aryl-allyl bond |

| Carbon-Supported Palladium | Pd/C | Widely used, but can suffer from metal leaching nsf.gov | Cross-coupling reactions |

| Fiber-Supported Palladium | FibreCat® | Good recyclability, though may show lower molecular weight products in polymerization nsf.gov | Cross-coupling reactions |

| Silica-Supported Copper | Copper(I) acetate (B1210297) on silica (B1680970) | Heterogeneous, reusable catalyst for cycloaddition reactions mdpi.com | Click chemistry functionalization of derivatives |

Strategies for Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

To improve the sustainability profile, strategies for waste minimization are crucial. This includes:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents can significantly reduce waste. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. nih.gov

Byproduct Valorization: Finding applications for byproducts can turn waste into valuable materials. For instance, the succinimide (B58015) generated from NBS brominations could potentially be recycled.

Microwave-Assisted and Photochemical Syntheses for Reduced Energy Consumption

Conventional heating methods can be energy-intensive and time-consuming. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govaliyuncs.com The direct interaction of microwave irradiation with the reaction mixture allows for rapid and uniform heating, which can accelerate reaction rates significantly. rsc.org For instance, microwave irradiation has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and palladium-catalyzed coupling reactions. nih.govaliyuncs.com The application of microwave energy to the synthesis of this compound could potentially shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Photochemical synthesis, which utilizes light to initiate chemical reactions, is another energy-efficient approach. Allylic bromination with NBS is often initiated by UV light, proceeding through a radical chain mechanism. youtube.com Visible-light photoredox catalysis is a rapidly developing field that enables a wide range of organic transformations under mild conditions, often at room temperature. acs.org This methodology has been used for the coupling of 2-arylallyl bromides, demonstrating its potential for the synthesis of related structures. acs.org

| Method | Principle | Advantages | Potential Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, uniform heating through microwave irradiation | Reduced reaction times, increased yields, lower energy consumption nih.govaliyuncs.com | Allylic bromination, cross-coupling reactions |

| Photochemical Synthesis | Initiation of reactions using light energy | Mild reaction conditions, high selectivity youtube.comacs.org | Allylic bromination with NBS, photoredox-catalyzed coupling reactions |

Biocatalytic Approaches to Functionalization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (typically aqueous media at ambient temperature and pressure), and reduced environmental impact. nih.gov For the synthesis and functionalization of this compound and its derivatives, several biocatalytic approaches could be envisioned.

Halohydrin dehalogenases are a class of enzymes that catalyze the conversion of vicinal halohydrins to epoxides and can also catalyze the ring-opening of epoxides with various nucleophiles. researchgate.netnih.gov This enzymatic activity could be harnessed for the stereoselective synthesis of chiral derivatives. For example, a precursor halohydrin could be enzymatically converted to a chiral epoxide, which can then be functionalized. nih.govresearchgate.net

Other enzymes, such as ketoreductases, lipases, and esterases, can be employed for the asymmetric synthesis of chiral building blocks that could be used in the synthesis of derivatives of the target compound. nih.gov While direct biocatalytic allylic bromination is not a well-established transformation, the use of enzymes for the synthesis of precursors or for the downstream functionalization of this compound holds significant promise for developing greener and more sustainable synthetic routes.

Future Perspectives and Emerging Research Directions for 1 3 Bromoprop 1 En 2 Yl 3 Methoxybenzene

Exploration of Novel Catalytic Systems for Challenging Bond Formations

The allylic bromide functionality in 1-(3-bromoprop-1-en-2-yl)-3-methoxybenzene is primed for a variety of cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Dual-catalytic systems, which merge different catalytic cycles, could unlock new reaction pathways. chemrxiv.org For instance, a combination of transition metal catalysis for the activation of the allylic bromide with other catalytic processes could enable functionalization at typically unreactive sites of a coupling partner. chemrxiv.org

Recent advances in transition metal-catalyzed allylic functionalization have expanded the scope of possible transformations beyond traditional ionic mechanisms to include radical pathways. rsc.org This opens up opportunities for coupling with a wider range of partners. The development of catalysts based on earth-abundant metals like cobalt or nickel for coupling with Grignard reagents or arylboronic acids presents a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Future investigations could explore the use of such novel catalytic systems for the synthesis of complex molecular architectures starting from this compound. The table below illustrates hypothetical cross-coupling reactions that could be explored.

| Catalyst System | Coupling Partner | Potential Product Class |

| Palladium/Norbornene Cooperative Catalysis | Aryl Halides | Complex Diaryl-substituted Propenes |

| Nickel-based Pincer Complexes | Arylmagnesium Reagents | Substituted Allylbenzenes |

| Dual Ru/Pd Catalysis | Alcohols | β-Arylated Alcohols |

| Cobalt(II) acetylacetonate | Functionalized Diaryl Zinc Reagents | Functionalized Allylated Aromatics |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput screening. rsc.orgbeilstein-journals.org The synthesis and subsequent functionalization of this compound are well-suited for integration into continuous flow platforms.

Organometallic reactions, which are often highly exothermic and involve sensitive reagents, can be more precisely controlled in microreactors, leading to higher yields and selectivity. rsc.orgacs.org A multi-step synthesis involving the formation of an organometallic intermediate from this compound followed by a coupling reaction could be "telescoped" in a continuous flow setup, eliminating the need for isolation of intermediates. acs.org This approach accelerates the synthesis of target molecules and reduces waste. acs.org

Automated flow chemistry platforms could be employed for the rapid optimization of reaction conditions, such as temperature, pressure, residence time, and reagent stoichiometry. syrris.com This would be particularly valuable for exploring the novel catalytic reactions discussed in the previous section.

Development of Enantioselective and Diastereoselective Transformations

The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The allylic moiety in this compound provides an excellent handle for introducing stereocenters. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for this purpose, and future research could focus on applying this methodology. uwindsor.caacs.org The use of chiral ligands can direct the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate formed from the starting material. uwindsor.ca

Beyond palladium, other transition metals are being explored for enantioselective allylic substitutions. Furthermore, organocatalysis presents a metal-free alternative for generating optically active allylic compounds. pnas.org The development of one-pot sequences, for instance combining an enantioselective transformation with a subsequent reaction, could provide efficient routes to complex chiral molecules. pnas.org

Research in this area would aim to control the formation of new stereocenters with high enantiomeric and diastereomeric ratios. The table below outlines potential enantioselective transformations.

| Catalytic System | Nucleophile | Potential Chiral Product |

| Pd(0) with Chiral Ligand (e.g., Trost ligand) | Malonates, Amines, Phenols | Chiral Allylic Alkylation Products |

| NHC-Cu with Chiral Imidazolinium Salt | Diboron Reagents | Chiral Allylboronates |

| Chiral Diol-Titanium Complex | Brominating Agent | Chiral Dibrominated Products |

| Organocatalyst (e.g., chiral amine) | Aldehydes/Ketones | Chiral Allylic Alcohols/Amines |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reacting systems without the need for sampling. rsc.orgacs.orgmt.com These non-invasive methods can track the concentration of reactants, intermediates, products, and byproducts as the reaction progresses. mt.com

For reactions involving this compound, particularly those employing organometallic catalysts, in situ spectroscopy could provide invaluable mechanistic insights. rsc.org For instance, the formation and consumption of key catalytic species could be observed directly. acs.org This information is critical for identifying reaction bottlenecks, understanding catalyst deactivation pathways, and ensuring process safety and reproducibility. spectroscopyonline.com When integrated into flow chemistry platforms, these spectroscopic tools can facilitate automated process control and optimization. acs.org

Synergistic Applications Combining Synthetic Innovation with Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting reactivity. nih.govsmu.edu In the context of this compound, computational modeling could be used to:

Predict Reaction Pathways: DFT calculations can map out the potential energy surfaces for various reactions, helping to identify the most likely mechanistic pathways and predict the stereochemical outcomes of enantioselective transformations. acs.org

Understand Catalyst-Substrate Interactions: Modeling can provide detailed insights into how the substrate binds to the catalyst and the electronic factors that govern the catalytic cycle.

Rationalize Selectivity: Computational studies can explain the origins of regio-, chemo-, and stereoselectivity observed in catalytic reactions, guiding the design of more effective catalysts and reaction conditions. researchgate.net

Simulate Spectroscopic Data: Theoretical calculations can predict vibrational frequencies, which can aid in the interpretation of in situ spectroscopic data.

By combining experimental investigations with computational modeling, a deeper and more comprehensive understanding of the chemistry of this compound can be achieved, accelerating the development of novel and efficient synthetic methodologies. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromoprop-1-en-2-yl)-3-methoxybenzene, and how can reaction conditions be optimized for higher yield?

- Synthetic Routes : The compound is typically synthesized via bromination of 3-methoxybenzyl alcohol followed by substitution with 1,3-dibromopropane. Key reagents include hydrobromic acid (HBr) in acetic acid .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Temperature Control : Moderate temperatures (40–60°C) minimize side reactions like elimination .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming the methoxy group (-OCH₃) and bromopropenyl substituent. The methoxy proton appears as a singlet near δ 3.8 ppm, while vinylic protons resonate around δ 5.5–6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) at m/z 229.12 (C₁₀H₁₃BrO) .

- FT-IR : Confirms C-Br stretching (~550 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions involving this compound?

- Steric Effects : The bulky bromopropenyl group directs nucleophiles (e.g., NaN₃, KCN) to the less hindered para position of the methoxy group .

- Electronic Effects : The electron-donating methoxy group activates the benzene ring, favoring electrophilic substitution at the ortho/para positions. However, bromine’s electron-withdrawing nature moderates this activation .

- Methodological Insight : Computational tools (e.g., DFT) model charge distribution to predict regioselectivity .

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography, and how can SHELX software address them?

- Challenges :

- Twinned Crystals : Common due to flexible bromopropenyl chains .

- Weak Diffraction : Low electron density from light atoms (C, H, O) complicates data collection .

- Solutions with SHELX :

- SHELXD : Resolves twinning via dual-space algorithms .

- SHELXL : Refines hydrogen bonding networks using restraints for disordered moieties .

Q. How can contradictory data regarding reaction outcomes (e.g., substitution vs. elimination) be resolved through mechanistic studies?

- Controlled Experiments : Vary solvents (polar vs. nonpolar) and bases (e.g., NaOEt vs. KOtBu) to isolate competing pathways .

- Kinetic Analysis : Monitor reaction progress via GC-MS to identify intermediates favoring elimination (e.g., allylic carbocations) .

- Isotopic Labeling : Use deuterated substrates to trace proton transfer steps in elimination mechanisms .

Q. What role does hydrogen bonding play in the solid-state arrangement of this compound, and how can graph set analysis be applied?

- Hydrogen Bonding : The methoxy oxygen acts as an acceptor, forming C-H···O interactions (2.5–3.0 Å) with adjacent aromatic protons .

- Graph Set Analysis :

- Descriptors : Use Etter’s notation (e.g., ) to classify ring motifs in crystal packing .

- Impact on Properties : Stronger H-bonding correlates with higher melting points and reduced solubility .

Q. What in vitro biological assays are suitable for evaluating its pharmacological potential, considering structural features?

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to the methoxy group’s metabolic stability .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) assess affinity, leveraging the bromine atom as a heavy atom tag .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction via caspase-3 activation .

Q. How does this compound compare to halogenated analogs (e.g., chloro or fluoro derivatives) in material science applications?

- Electronic Properties : Bromine’s polarizability enhances charge-transfer interactions in organic semiconductors compared to lighter halogens .

- Thermal Stability : Brominated derivatives exhibit higher decomposition temperatures (>250°C) than chloro analogs, making them suitable for high-temperature polymers .

- Synthetic Versatility : The bromopropenyl group enables cross-coupling (e.g., Suzuki-Miyaura) for functionalized polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。